3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

NF-kB pathway Transcription factor p65 Cell-based reporter assay

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-72-5; MF C16H10FN3S; MW 295.33 g/mol) is a fused N-heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine scaffold, a recognized purine bioisostere privileged in kinase inhibitor drug discovery. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000721461, SMR000337098, and PubChem CID 1472857, and has been screened through the NIH Molecular Libraries Program, generating publicly available bioactivity data against multiple target classes including transcription factors and nuclear hormone receptors.

Molecular Formula C16H10FN3S
Molecular Weight 295.34
CAS No. 861209-72-5
Cat. No. B2768267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
CAS861209-72-5
Molecular FormulaC16H10FN3S
Molecular Weight295.34
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10FN3S/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H
InChIKeyHCCADCGJTAFYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-72-5): Procurement-Relevant Structural and Pharmacological Profile


3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-72-5; MF C16H10FN3S; MW 295.33 g/mol) is a fused N-heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine scaffold, a recognized purine bioisostere privileged in kinase inhibitor drug discovery . The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000721461, SMR000337098, and PubChem CID 1472857, and has been screened through the NIH Molecular Libraries Program, generating publicly available bioactivity data against multiple target classes including transcription factors and nuclear hormone receptors [1].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-72-5)


The pyrazolo[1,5-a]pyrimidine scaffold is pharmacologically promiscuous, with target engagement exquisitely governed by the identity and position of aryl/heteroaryl substituents [1]. In the COX-2 inhibitor series reported by Almansa et al. (2001), shifting from 6,7-disubstitution to alternative patterns abrogated selectivity, while the 4-fluorophenyl group at position 3 proved essential for potency [2]. Similarly, the VEGFR2 inhibitor IV (CAS 216661-57-3) achieves 19 nM KDR inhibition via a 3-thienyl/6-(4-methoxyphenyl) arrangement, whereas the 4-fluorophenyl/7-thienyl configuration of the target compound yields a radically different target profile—NF-κB pathway modulation at sub-micromolar potency with substantially weaker nuclear hormone receptor activity [1]. Generic scaffold-level substitution of one pyrazolo[1,5-a]pyrimidine for another is therefore scientifically unjustifiable without target-specific validation data.

Quantitative Differential Evidence Guide: 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine vs. Closest Structural Analogs


NF-κB (p65) Transcription Factor Modulation: Target Compound vs. 7-(2-Thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

The target compound demonstrated EC50 = 532 nM in a high-throughput cell-based screen measuring NF-κB expression in human neuronal cells (PubChem AID 1241; Southern Research Molecular Libraries Screening Center) [1]. In contrast, the structurally related 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (BDBM91534), which lacks the 3-(4-fluorophenyl) substituent, showed IC50 > 99,000 nM against unrelated targets in assays at the Sanford-Burnham Center for Chemical Genomics [2]. This >185-fold differential in target engagement potency indicates that the 3-(4-fluorophenyl) group is a critical pharmacophoric element for biological activity within this scaffold.

NF-kB pathway Transcription factor p65 Cell-based reporter assay

Nuclear Hormone Receptor Selectivity Window: NF-κB vs. DAF-12/LXR-beta Target Engagement

The target compound was profiled against two nuclear hormone receptors in the NIH Molecular Libraries Program: DAF-12 from Caenorhabditis elegans (PubChem AID 720734) and human oxysterols receptor LXR-beta (PubChem AID 720737), yielding IC50 = 67,500 nM for both targets [1]. Comparing this with its NF-κB EC50 of 532 nM [2] reveals a >125-fold selectivity window (67,500 / 532 ≈ 127-fold) favoring NF-κB pathway engagement over nuclear hormone receptor activity. This quantitative selectivity profile is a direct consequence of the 4-fluorophenyl/7-thienyl substitution pattern and is not generalizable across the broader pyrazolo[1,5-a]pyrimidine class.

Nuclear hormone receptor DAF-12 LXR-beta Selectivity profiling

Kinase Selectivity Profile Differentiation: Target Compound vs. VEGFR2 Kinase Inhibitor IV (CAS 216661-57-3)

VEGFR2 Kinase Inhibitor IV (CAS 216661-57-3; 6-(4-methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine) is a potent, ATP-competitive VEGFR-2 (KDR) inhibitor with IC50 = 19 nM and >100-fold selectivity over FGFR1 and Src . This compound features a 3-thienyl (not 4-fluorophenyl) group at position 3 and a 6-(4-methoxyphenyl) (not 7-(2-thienyl)) group, achieving picomolar-range kinase engagement. The target compound (CAS 861209-72-5), with its 4-fluorophenyl at position 3 and 2-thienyl at position 7, shows no detectable potent kinase inhibition in the MLSMR screening panel and instead modulates NF-κB transcription factor activity at EC50 532 nM [1]. The positional swap of the thienyl group and introduction of 4-fluorophenyl thus redirects the scaffold from kinase inhibition to transcription factor modulation.

VEGFR-2 KDR kinase Kinase selectivity Scaffold SAR

Halogen-Dependent Pharmacophore: 4-Fluorophenyl vs. 4-Chlorophenyl Differentiation and COX-2 Series Evidence

The 4-fluorophenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold has been validated as a privileged pharmacophore through the COX-2 inhibitor series reported by Almansa et al. (2001), where compound 10f—3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine—emerged as the most potent and selective COX-2 inhibitor among all analogs tested [1]. While the target compound lacks the 6,7-dimethyl and 2-methylsulfonylphenyl substituents required for COX-2 potency, the 4-fluorophenyl group is conserved and is the key determinant of NF-κB pathway activity (EC50 532 nM) [2]. The 4-chlorophenyl analog (CAS 439095-36-0) has been reported to exhibit anticancer cytotoxicity in A549 (lung cancer) and HeLa (cervical cancer) cell lines at micromolar concentrations; however, its NF-κB activity has not been characterized in public databases, and the fluorine atom's distinct electronic properties (stronger electronegativity, smaller van der Waals radius, metabolic stability advantage) differentiate it from chlorine in drug-target interactions .

Fluorine substitution Halogen SAR COX-2 inhibition Pharmacophore modeling

Synthetic Accessibility via Green Chemistry: PEG-400-Mediated Synthesis of Thienyl Pyrazolo[1,5-a]pyrimidines

Konda et al. (2022) demonstrated an efficient, environmentally friendly synthesis of thienyl pyrazolo[1,5-a]pyrimidines using polyethylene glycol-400 (PEG-400) as a green reaction solvent [1]. The methodology achieved excellent product yields with shortened reaction times and enabled solvent recovery and reuse without activity loss. Thienyl-substituted derivatives, including halo-substituted phenyl variants, exhibited promising antibacterial and antifungal activity. While this study focused on 4-(4'-chloro-phenylazo)-5-amino pyrazole-derived compounds rather than the target compound specifically, the synthetic route is directly transferable to the 3-(4-fluorophenyl)-7-(2-thienyl) scaffold and provides a sustainable, scalable procurement advantage over analogs requiring toxic solvents or expensive catalysts.

Green chemistry PEG-400 synthesis Thienyl pyrazolo[1,5-a]pyrimidine Antimicrobial evaluation

Optimal Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-72-5)


NF-κB Pathway Chemical Probe for Inflammation and Cell Survival Studies

The compound's EC50 of 532 nM in a human neuronal cell-based NF-κB reporter assay [1] positions it as a tractable chemical probe for interrogating NF-κB (p65)-mediated transcriptional regulation. Its >125-fold selectivity window over DAF-12 and LXR-beta nuclear hormone receptors [2] reduces confounding off-pathway effects compared to promiscuous scaffold analogs. Researchers studying TNF-α-induced NF-κB signaling, neuroinflammation, or NF-κB-dependent cancer cell survival should prioritize this compound over the VEGFR2-inhibitory analog (CAS 216661-57-3) or COX-2-optimized analog (compound 10f).

Halogen SAR Tool Compound for 4-Fluorophenyl Pharmacophore Validation

The validated role of the 4-fluorophenyl group at position 3 as a critical pharmacophore for biological activity within the pyrazolo[1,5-a]pyrimidine class—demonstrated both in the COX-2 series (Almansa et al., 2001) [1] and in the NF-κB activity of the target compound—makes CAS 861209-72-5 an essential tool compound for halogen SAR studies. Direct comparison with the 4-chlorophenyl analog (CAS 439095-36-0) enables quantitative assessment of fluorine-specific electronic and steric effects on target engagement, metabolic stability, and cellular permeability.

Nuclear Hormone Receptor Counter-Screening Standard

With characterized IC50 values of 67,500 nM against both C. elegans DAF-12 and human LXR-beta [1], the compound serves as a defined weak-activity control for nuclear hormone receptor screening panels. This is particularly valuable for laboratories developing pyrazolo[1,5-a]pyrimidine-based ligands where selectivity against the nuclear receptor family is a critical optimization parameter. The publicly available PubChem BioAssay data (AID 720734, AID 720737) provide transparent, reproducible baseline activity values for assay validation.

Sustainable Synthesis Feasibility Demonstration for Thienyl-Substituted Heterocycles

The demonstrated compatibility of the thienyl pyrazolo[1,5-a]pyrimidine scaffold with PEG-400-mediated green synthesis [1] positions CAS 861209-72-5 as a model substrate for process chemistry groups evaluating environmentally friendly routes to halogenated, sulfur-containing heterocycles. The recoverable and reusable solvent system reduces procurement costs for multi-gram scale-up and aligns with pharmaceutical industry environmental sustainability targets.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.